![molecular formula C25H27ClN2O2 B245520 1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as "Bisoprolol" and is a beta-blocker drug that is used to treat high blood pressure, heart failure, and angina. However,
Mécanisme D'action
Bisoprolol works by blocking the beta-1 adrenergic receptor, which is responsible for regulating heart rate and blood pressure. By blocking this receptor, Bisoprolol reduces the workload on the heart and lowers blood pressure, which can help to prevent heart failure and other cardiovascular diseases.
Biochemical and Physiological Effects:
Bisoprolol has a number of biochemical and physiological effects, including its ability to reduce heart rate and blood pressure, as well as its ability to improve cardiac function. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may help to protect against cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Bisoprolol in scientific research is its well-established safety profile. Bisoprolol has been used clinically for many years and is generally well-tolerated by patients. However, one of the main limitations of using Bisoprolol in lab experiments is its relatively low potency compared to other beta-blockers.
Orientations Futures
There are many potential future directions for research on Bisoprolol. One area of interest is its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, there is ongoing research into the development of more potent beta-blockers that may have improved efficacy compared to Bisoprolol. Finally, there is also interest in the development of new methods for synthesizing Bisoprolol and other beta-blockers that may be more efficient and environmentally friendly.
Méthodes De Synthèse
Bisoprolol is synthesized by reacting 4-(4-chlorophenyl)-1-piperazine with 1-([1,1'-biphenyl]-4-yloxy)-3-chloropropane-2-ol in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the product is obtained in high yield and purity.
Applications De Recherche Scientifique
Bisoprolol has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of pharmacological effects, including its ability to block the beta-1 adrenergic receptor, which is responsible for regulating heart rate and blood pressure. Bisoprolol has been shown to be effective in the treatment of a variety of cardiovascular diseases, including hypertension, heart failure, and angina.
Propriétés
Formule moléculaire |
C25H27ClN2O2 |
|---|---|
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol |
InChI |
InChI=1S/C25H27ClN2O2/c26-22-8-10-23(11-9-22)28-16-14-27(15-17-28)18-24(29)19-30-25-12-6-21(7-13-25)20-4-2-1-3-5-20/h1-13,24,29H,14-19H2 |
Clé InChI |
SDZFNEGBWBYELN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



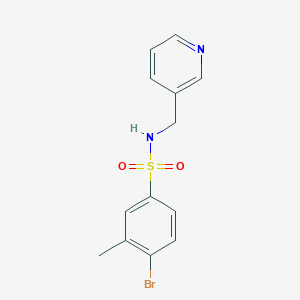
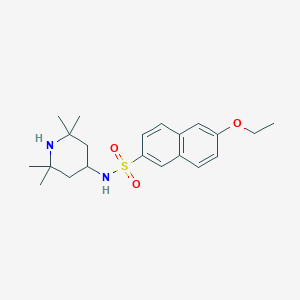
![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)
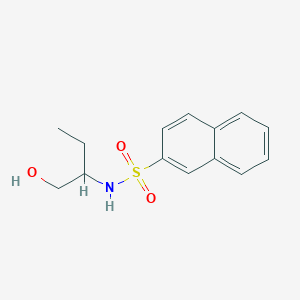
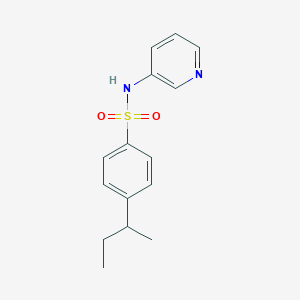
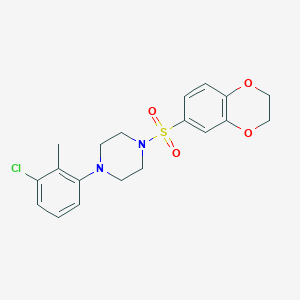
![1-[(2,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245524.png)
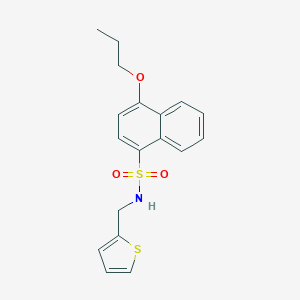
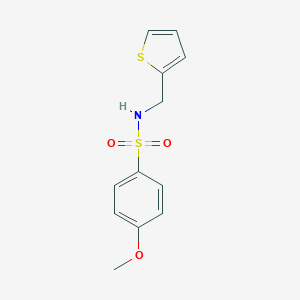
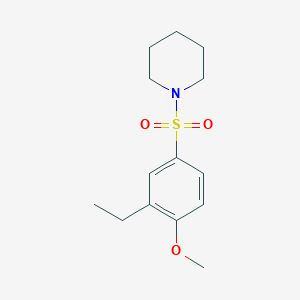
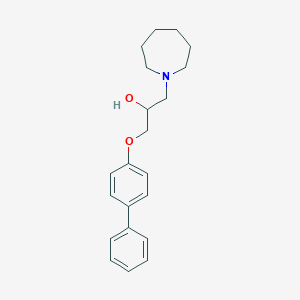
![Ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B245540.png)
![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)